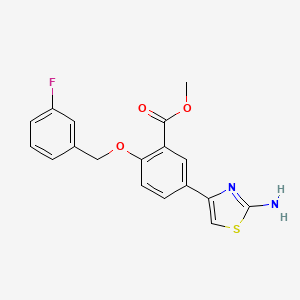

Methyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate

Description

Methyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a 3-fluorobenzyloxy group at position 2 and a 2-aminothiazol-4-yl moiety at position 3. The 2-aminothiazole ring is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The 3-fluorobenzyl group may contribute to target binding affinity, as seen in fluorinated pharmaceuticals like Lapatinib, which shares structural motifs targeting tyrosine kinases .

Properties

Molecular Formula |

C18H15FN2O3S |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

methyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C18H15FN2O3S/c1-23-17(22)14-8-12(15-10-25-18(20)21-15)5-6-16(14)24-9-11-3-2-4-13(19)7-11/h2-8,10H,9H2,1H3,(H2,20,21) |

InChI Key |

IJOCTEAIQRZOFW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC(=CC=C3)F |

Origin of Product |

United States |

Biological Activity

Methyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound notable for its unique structural features, including a methyl ester group, a thiazole ring, and a fluorobenzyl ether. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 372.41 g/mol. The presence of the thiazole ring is significant as it is often associated with various biological activities.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.41 g/mol |

| Structure Features | Methyl ester, thiazole, fluorobenzyl ether |

Antimicrobial Activity

Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. Research indicates that this compound may exhibit significant antimicrobial activity against various pathogens. The structural components of this compound suggest that it could interact with bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

The thiazole moiety is also linked to anti-inflammatory effects. Studies on similar compounds indicate that modifications to the thiazole or benzyl groups can enhance these properties. The unique combination of functional groups in this compound may lead to improved anti-inflammatory efficacy.

Anticancer Potential

Research into related thiazole derivatives has shown promising anticancer activities. The biological activity of this compound may stem from its ability to interfere with cell signaling pathways or induce apoptosis in cancer cells. Preliminary studies suggest that further investigation into its anticancer potential is warranted.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar thiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that the incorporation of a fluorobenzyl group might enhance the lipophilicity and permeability of the compound, facilitating better interaction with microbial membranes.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines in macrophages. This suggests that this compound could potentially reduce inflammation by modulating immune responses.

Case Study 3: Anticancer Activity

Research on thiazole derivatives indicated that they could inhibit tumor growth in various cancer cell lines. Initial assays using this compound showed promising results in reducing cell viability in breast cancer models, warranting further exploration into its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Key Observations :

- Fluorine Position : The meta-fluorine in the target compound may optimize steric and electronic interactions compared to para-substituted analogs, as seen in kinase inhibitors where meta-substitution enhances binding .

- Ester vs. Acid : The methyl ester improves lipophilicity (predicted logP ~2.5–3.0) compared to the carboxylic acid analog (logP ~1.8–2.2), favoring cellular uptake .

Key Observations :

- The target compound’s synthesis likely requires multi-step protocols, including cyclization for the thiazole ring and esterification. Comparable yields (e.g., 60–85%) are typical for such heterocyclic systems .

- Purification via column chromatography (as in ) may be necessary due to polar intermediates.

Table 3: Activity Comparisons

Key Observations :

- The aminothiazole moiety in the target compound may confer kinase inhibitory activity, though potency is expected to be lower than Lapatinib’s due to the absence of a quinazoline scaffold .

- Unlike herbicide analogs (e.g., metsulfuron methyl ester), the target compound’s substituents suggest therapeutic rather than agrochemical applications .

Stability and Toxicity Considerations

- This contrasts with triazine-based herbicides, where ester stability is critical for prolonged activity .

- Fluorine Metabolism: The 3-fluorobenzyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.